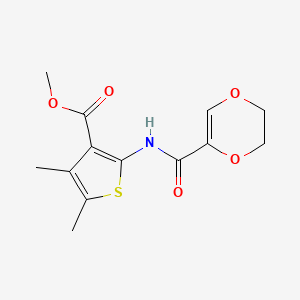

Methyl 2-(2,3-dihydro-1,4-dioxine-5-carbonylamino)-4,5-dimethylthiophene-3-carboxylate

Description

Methyl 2-(2,3-dihydro-1,4-dioxine-5-carbonylamino)-4,5-dimethylthiophene-3-carboxylate is a heterocyclic compound featuring a thiophene core substituted with methyl groups at positions 4 and 5, a methyl ester at position 3, and a 2,3-dihydro-1,4-dioxine-5-carbonylamino moiety at position 2. This structure combines electron-rich thiophene and dioxine rings, which may influence its electronic properties, solubility, and reactivity.

Properties

IUPAC Name |

methyl 2-(2,3-dihydro-1,4-dioxine-5-carbonylamino)-4,5-dimethylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5S/c1-7-8(2)20-12(10(7)13(16)17-3)14-11(15)9-6-18-4-5-19-9/h6H,4-5H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPHIDAAGPZXSMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=COCCO2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001330571 | |

| Record name | methyl 2-(2,3-dihydro-1,4-dioxine-5-carbonylamino)-4,5-dimethylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001330571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID51085760 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

896616-30-1 | |

| Record name | methyl 2-(2,3-dihydro-1,4-dioxine-5-carbonylamino)-4,5-dimethylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001330571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Methyl 2-(2,3-dihydro-1,4-dioxine-5-carbonylamino)-4,5-dimethylthiophene-3-carboxylate is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring fused with a dioxine moiety and an amide functional group. Its structural complexity suggests diverse interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antioxidant Activity : Preliminary studies suggest that compounds with similar structures can act as antioxidants, reducing oxidative stress in cells.

- Enzyme Inhibition : There is evidence that the compound may inhibit key enzymes involved in metabolic processes, such as tyrosinase, which is critical in melanin production and has implications for skin disorders.

The specific mechanisms by which this compound exerts its effects are still under investigation. However, insights can be drawn from related compounds:

- Tyrosinase Inhibition : Similar compounds have shown potent inhibition of tyrosinase activity, suggesting that this compound may also affect melanin synthesis pathways.

- Antioxidant Mechanisms : The ability to scavenge free radicals and chelate metal ions may contribute to its antioxidant properties.

Case Studies and Research Findings

Recent studies have explored the biological effects of related compounds. Here are notable findings:

Antioxidant Activity

Research has demonstrated that compounds with similar structural motifs possess significant antioxidant capabilities. For example, analogs tested against radical species showed promising results comparable to established antioxidants.

Enzyme Inhibition Studies

Inhibitory assays on tyrosinase revealed that certain analogs derived from thiophene structures effectively reduced enzyme activity. The mechanism was elucidated through kinetic studies using Lineweaver-Burk plots, indicating competitive inhibition characteristics.

Cytotoxicity Assessments

Cytotoxicity evaluations in murine melanoma cells (B16F10) indicated that while some analogs displayed potent enzyme inhibition, they did not adversely affect cell viability at lower concentrations (≤20 µM). This suggests a favorable therapeutic index for potential applications in hyperpigmentation treatments.

Comparison with Similar Compounds

Research Findings and Implications

- Electronic Effects : The dihydrodioxine ring in the target compound may enhance electron density at the thiophene ring compared to benzo[b]thiophene derivatives, altering reactivity in electrophilic substitution reactions.

- Solubility : Methyl esters (target) generally exhibit lower solubility in polar solvents than ethyl esters (1a/1b ), which could impact pharmacokinetics in drug design .

- Synthetic Challenges : The dihydrodioxine amide group’s incorporation likely requires specialized coupling agents, contrasting with the acetylative routes used for 1a/1b .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.